N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine

Description

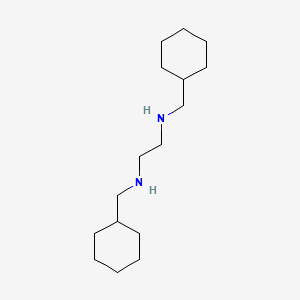

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine is a vicinal diamine derivative featuring two cyclohexylmethyl substituents on the ethylenediamine backbone.

Properties

Molecular Formula |

C16H32N2 |

|---|---|

Molecular Weight |

252.44 g/mol |

IUPAC Name |

N,N'-bis(cyclohexylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H32N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h15-18H,1-14H2 |

InChI Key |

PJBCPBFLRUDLKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNCCNCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C2H4(NH2)2+2C6H11CH2Cl→C16H32N2+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted diamines depending on the nucleophile used.

Scientific Research Applications

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: The compound is used in the production of polymers and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine involves its interaction with molecular targets such as metal ions or enzymes. The cyclohexylmethyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The ethane-1,2-diamine backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on ethane-1,2-diamine derivatives critically determine their properties:

Key Observations :

- Lipophilicity : Cyclohexylmethyl groups enhance lipid solubility compared to aromatic (e.g., benzyl) or polar (e.g., pyridyl) substituents.

- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl, 2,6-diisopropylphenyl ) hinder coordination in catalytic systems but improve stability in hydrophobic environments.

- Synthetic Routes : Most derivatives are synthesized via Schiff base formation followed by reduction (e.g., NaBH₄ reduction in ).

Catalysis

- iso-BPMEN : Pyridylmethyl-substituted diamines (e.g., N1,N1-dimethyl-N2,N2-bis(2-pyridylmethyl)ethane-1,2-diamine) form iron complexes for selective oxidation reactions. The cyclohexylmethyl analog may lack coordinating ability but could stabilize metal centers in non-polar media.

- N,N'-Diisopropylethylenediamine : Used as a ligand for organometallic catalysts due to its branched aliphatic structure.

Corrosion Inhibition

- DMAB : A Schiff base derivative, (N1E)-N1,N2-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine, achieves 95–97% inhibition efficiency for C-steel in HCl. The reduced diamine form (cyclohexylmethyl variant) may exhibit similar efficacy but with improved solubility in organic coatings.

Pharmaceutical Intermediates

- N1,N2-Bis(substituted-benzyl) Derivatives : Reduced Schiff bases (e.g., N1,N2-bis(4-bromobenzyl)ethane-1,2-diamine) serve as precursors for antimicrobial or antitumor agents. Cyclohexylmethyl groups could modulate bioavailability or target specificity.

Biological Activity

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine is a diamine compound notable for its unique structure, which consists of two cyclohexylmethyl groups attached to an ethane-1,2-diamine backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C_{16}H_{30}N_{2}

- Molecular Weight : 250.47 g/mol

- IUPAC Name : this compound

The structure of this compound allows for specific interactions at the molecular level, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be harnessed for therapeutic purposes. These include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Antioxidant Properties : The presence of amine groups in the structure could contribute to antioxidant activity, which is crucial for combating oxidative stress in biological systems.

- Enzyme Inhibition Potential : There is evidence that compounds with similar structures can act as enzyme inhibitors, suggesting that this compound might also interact with specific enzymes in metabolic pathways.

Antimicrobial Activity

A study conducted on structurally related compounds indicated that certain diamines exhibit significant antibacterial effects against various strains of bacteria. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further exploration.

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of diamines. Compounds with similar functional groups have shown to scavenge free radicals effectively. This suggests that this compound could be evaluated for its ability to protect cells from oxidative damage.

Enzyme Inhibition Studies

In a comparative analysis of various diamines, researchers found that certain derivatives inhibited key enzymes involved in metabolic processes. The mechanism by which these compounds exert their effects often involves binding to active sites on enzymes or altering their conformation. Similar investigations into this compound could reveal its potential as an enzyme inhibitor.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Diethylamine | Two ethyl groups attached to nitrogen | Solvent and reagent |

| N,N'-Bis(phenylmethyl)ethane-1,2-diamine | Two phenylmethyl groups | Exhibits different biological activities |

| N,N-Di-n-butylamine | Two n-butyl groups | Used primarily as a surfactant |

| N,N'-Dimethylpropylene diamine | Two methyl groups on nitrogen | Known for applications in rubber production |

The unique cyclohexyl substituents in this compound may impart distinct physical and chemical properties compared to other diamines, potentially affecting solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.